![molecular formula C19H14FN3O2S B7431068 (3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone](/img/structure/B7431068.png)
(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone, commonly known as AFIMOXIFENE, is a chemical compound that belongs to the family of selective estrogen receptor modulators (SERMs). AFIMOXIFENE has been extensively studied for its potential use in the treatment of breast cancer and osteoporosis.
Wirkmechanismus
AFIMOXIFENE binds to the estrogen receptors and modulates their activity. It has a high affinity for the estrogen receptor alpha (ERα) and a lower affinity for the estrogen receptor beta (ERβ). AFIMOXIFENE acts as an antagonist of the ERα and an agonist of the ERβ. This results in a decrease in the proliferation of breast cancer cells and an increase in bone density.
Biochemical and Physiological Effects:
AFIMOXIFENE has been shown to have a potent anti-estrogenic effect, which inhibits the growth of breast cancer cells. It has also been shown to increase bone density, which makes it a potential treatment for osteoporosis. AFIMOXIFENE has been found to have a good safety profile, with few side effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
AFIMOXIFENE has several advantages for lab experiments. It has a high affinity for the estrogen receptors, which makes it a potent tool for studying the activity of these receptors. AFIMOXIFENE is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, AFIMOXIFENE has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, AFIMOXIFENE has a high binding affinity for the estrogen receptor alpha, which makes it less useful for studying the estrogen receptor beta.
Zukünftige Richtungen
For AFIMOXIFENE include further studies on its potential use in the treatment of estrogen-related diseases and modifications to improve its selectivity for the estrogen receptor beta.
Synthesemethoden
The synthesis of AFIMOXIFENE involves the reaction of 6-fluoroindazole with 2-(furan-2-ylmethylsulfanyl)phenyl)methanone in the presence of a base, such as potassium carbonate, in a solvent, such as DMF. The reaction is followed by the addition of an amine, such as 3-aminopropanol, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
AFIMOXIFENE has been studied for its potential use in the treatment of breast cancer and osteoporosis. It has been shown to have a high affinity for estrogen receptors, which are overexpressed in breast cancer cells. AFIMOXIFENE has been found to have a potent anti-estrogenic effect, which inhibits the growth of breast cancer cells. It has also been shown to increase bone density, which makes it a potential treatment for osteoporosis.
Eigenschaften
IUPAC Name |
(3-amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-12-7-8-14-16(10-12)23(22-18(14)21)19(24)15-5-1-2-6-17(15)26-11-13-4-3-9-25-13/h1-10H,11H2,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWIAUACWANPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=C(C=CC(=C3)F)C(=N2)N)SCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.